REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[CH2:4]Br.[CH3:11][NH:12][CH3:13]>CO>[CH3:11][N:12]([CH2:4][C:3]1[CH:6]=[C:7]([Br:10])[CH:8]=[CH:9][C:2]=1[F:1])[CH3:13]
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Name
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|
Quantity
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1.264 g
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Type
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reactant
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Smiles
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FC1=C(CBr)C=C(C=C1)Br
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.77 mL
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Type
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reactant
|
Smiles
|
CNC
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at ambient temperature for about two hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The methanol was removed by evaporation
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Type
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CUSTOM
|
Details
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The residue was partitioned between 1 M potassium carbonate and diethyl ether
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Type
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EXTRACTION
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Details
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The aqueous fraction was back extracted with diethyl ether
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Type
|
WASH
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Details
|
washed with brine (7×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The title intermediate was used without further purification
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1=C(C=CC(=C1)Br)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |